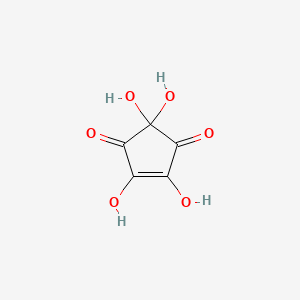
2-(5-Ethylthiophen-2-yl)-3,5-dinitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Ethylthiophen-2-yl)-3,5-dinitrobenzoic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry
Métodos De Preparación
The synthesis of 2-(5-Ethylthiophen-2-yl)-3,5-dinitrobenzoic acid can be achieved through various synthetic routes. . This method generates 3-hydroxy-2-thiophene carboxylic derivatives, which can be further modified to obtain the desired compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
2-(5-Ethylthiophen-2-yl)-3,5-dinitrobenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve halogenation or nitration using reagents such as bromine or nitric acid. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(5-Ethylthiophen-2-yl)-3,5-dinitrobenzoic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties . In medicine, thiophene derivatives are known for their therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities . In industry, thiophene derivatives are used in the development of organic semiconductors, corrosion inhibitors, and other advanced materials .
Mecanismo De Acción
The mechanism of action of 2-(5-Ethylthiophen-2-yl)-3,5-dinitrobenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, thiophene derivatives have been shown to inhibit kinases, which are enzymes involved in cell signaling pathways . The specific molecular targets and pathways involved depend on the biological activity being studied.
Comparación Con Compuestos Similares
2-(5-Ethylthiophen-2-yl)-3,5-dinitrobenzoic acid can be compared with other similar compounds, such as 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide and ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . These compounds share the thiophene nucleus but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific structural features, which may confer distinct biological and chemical properties.
Propiedades
Número CAS |
62901-60-4 |
|---|---|
Fórmula molecular |
C13H10N2O6S |
Peso molecular |
322.30 g/mol |
Nombre IUPAC |
2-(5-ethylthiophen-2-yl)-3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C13H10N2O6S/c1-2-8-3-4-11(22-8)12-9(13(16)17)5-7(14(18)19)6-10(12)15(20)21/h3-6H,2H2,1H3,(H,16,17) |
Clave InChI |
GGYCBGUNCDKKFR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(S1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide](/img/structure/B14501249.png)
![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, methyl ester](/img/structure/B14501250.png)
![{5-tert-Butyl-2-[(trimethylgermyl)oxy]phenyl}(triphenyl)silane](/img/structure/B14501254.png)


![N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(3-oxobutanamide)](/img/structure/B14501265.png)







